molecular formula C18H16N4O2 B6560908 1-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole CAS No. 879283-27-9

1-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole

Cat. No.: B6560908
CAS No.: 879283-27-9
M. Wt: 320.3 g/mol
InChI Key: POTNOYLNLNVNCC-UHFFFAOYSA-N
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Description

1-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C18H16N4O2 and its molecular weight is 320.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.12732577 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole involves a multistep synthetic route. The initial step often includes the formation of the oxadiazole ring, followed by a coupling reaction with the benzodiazole moiety. Typical reaction conditions require carefully controlled environments, such as specific temperatures, solvents, and catalysts, to ensure high yield and purity of the final product.

Industrial Production Methods: For large-scale production, industrial methods might involve streamlined processes that enhance efficiency. These methods can include batch or continuous-flow processes, with precise control over reaction parameters such as pressure, temperature, and reaction time. The use of advanced technologies and equipment, such as automated reactors, helps in maintaining consistency and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions it Undergoes: This compound is known to undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Each type of reaction alters the functional groups or the core structure, providing a wide range of derivatives for further research and applications.

Common Reagents and Conditions Used in These Reactions: Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often vary, with reactions performed under different temperatures, solvents, and catalytic environments to achieve the desired transformations.

Major Products Formed from These Reactions: The products formed from these reactions can vary widely, including different substituted benzodiazole derivatives, oxadiazole analogs, and hybrid compounds

Scientific Research Applications

The compound 1-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole finds extensive applications in scientific research. In chemistry, it serves as a building block for synthesizing complex molecules and materials with unique properties. In biology and medicine, it is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent, among other therapeutic uses. Its ability to interact with various biological targets makes it valuable in drug discovery and development. Additionally, in the industrial sector, it is used in developing advanced materials, including polymers and coatings, owing to its stability and functional versatility.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within biological systems. It can bind to enzymes, receptors, or other proteins, modulating their activity and leading to biological effects. For instance, its anticancer activity may result from inhibiting key enzymes involved in cell proliferation, inducing apoptosis, or disrupting cellular signaling pathways. The precise mechanism often depends on the specific structure and functional groups of the compound and its derivatives.

Comparison with Similar Compounds

When compared to other similar compounds, 1-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole stands out due to its unique combination of the benzodiazole and oxadiazole rings. Similar compounds might include derivatives where either the benzodiazole or oxadiazole is substituted differently, such as:

  • 1-{2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole

  • 1-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole

These similar compounds may exhibit different biological activities and physicochemical properties, highlighting the importance of the specific substituents in defining the compound's uniqueness.

This detailed review should provide a comprehensive understanding of this compound, from its preparation and reactions to its applications and mechanisms of action. Fascinating stuff, right?

Properties

IUPAC Name

3-[2-(benzimidazol-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-23-14-8-6-13(7-9-14)18-20-17(21-24-18)10-11-22-12-19-15-4-2-3-5-16(15)22/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTNOYLNLNVNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NO2)CCN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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